4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Overview
Description
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with phenyl and morpholine groups, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolopyrimidine derivatives with phenyl and morpholine moieties under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of antitumor and antimicrobial agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exerts its effects involves binding to specific molecular targets. The phenyl and morpholine groups play a crucial role in interacting with enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Phenyl-substituted pyrazolopyrimidines: These compounds have phenyl groups attached to the pyrazolopyrimidine core, similar to the compound .
Morpholine derivatives: Compounds containing morpholine rings are structurally related and exhibit similar reactivity patterns.
Uniqueness: 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine stands out due to its specific combination of substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-14(2)20-17-16(15-6-4-3-5-7-15)12-19-22(17)18(13)21-8-10-23-11-9-21/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRYPRXTIBJSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321553 | |
Record name | 4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879470-55-0 | |
Record name | 4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.